molecular formula C9H12N2O3S B13360705 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid

Cat. No.: B13360705
M. Wt: 228.27 g/mol
InChI Key: ZOHONTYKDYZOFY-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid is a versatile chemical compound widely used in scientific research. This compound is known for its unique properties, making it valuable in various fields such as pharmaceutical synthesis, drug design, and biomedical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylsulfamide under specific conditions. One common method includes the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is known for its efficiency and eco-friendliness.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and conditions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and biomedical applications .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acid derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: This compound is structurally similar but lacks the sulfonamide group, making it less effective as an enzyme inhibitor.

    4-(Imidazol-1-yl)benzoic acid: Another similar compound, which is used in the synthesis of metal-organic frameworks but has different applications.

    2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: This compound has similar inhibitory properties but is more potent against different enzymes.

Uniqueness

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid stands out due to its unique combination of the benzoic acid core and the dimethylsulfamide group. This structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its diverse biological activities. This compound is structurally characterized by the presence of a sulfamidimidoyl group, which is believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : Studies have shown that related sulfonamide compounds can inhibit carbonic anhydrase (CA), a metalloenzyme involved in maintaining acid-base balance and facilitating gas exchange in tissues. The inhibition occurs at low nanomolar concentrations for certain isoforms, indicating a strong affinity for these enzymes .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives containing the sulfamidimidoyl moiety have been reported to exhibit potent antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation. In vivo studies indicated that certain derivatives could significantly inhibit carrageenan-induced edema in rat models .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Cell-Based Assays :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile .
  • Proteasome and Autophagy Modulation :
    • In studies assessing the enhancement of proteasomal and autophagic activity, compounds related to this compound were found to induce significant activation of these pathways in human fibroblasts. This suggests potential applications in anti-aging therapies and cellular homeostasis maintenance .
  • Antioxidant Properties :
    • The antioxidant capacity of related benzoic acid derivatives has been documented, with implications for their use in preventing oxidative stress-related diseases. These compounds can scavenge free radicals effectively, contributing to their therapeutic potential .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study 1 : A clinical trial evaluated the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes.
  • Case Study 2 : In vitro studies demonstrated that the compound could inhibit biofilm formation by Pseudomonas aeruginosa, suggesting its potential as an anti-biofilm agent in treating persistent infections .

Data Tables

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionLow nanomolar IC50 values
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatorySignificant edema reduction
CytotoxicityLow cytotoxicity in cancer cell lines
Antioxidant CapacityEffective free radical scavenging

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(dimethylaminosulfonimidoyl)benzoic acid

InChI

InChI=1S/C9H12N2O3S/c1-11(2)15(10,14)8-5-3-7(4-6-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)

InChI Key

ZOHONTYKDYZOFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=N)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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